molecular formula C7H6NNaO4S B13216764 Sodium 2-methyl-5-nitrobenzene-1-sulfinate

Sodium 2-methyl-5-nitrobenzene-1-sulfinate

Cat. No.: B13216764
M. Wt: 223.18 g/mol
InChI Key: AVYGUZMCIBWTEZ-UHFFFAOYSA-M
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Description

Sodium 2-methyl-5-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆NNaO₄S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2-methyl-5-nitrobenzene-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process generally includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methyl-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product, often involving specific temperatures and solvents .

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various sulfonyl derivatives. These products are valuable intermediates in the synthesis of more complex organosulfur compounds .

Scientific Research Applications

Sodium 2-methyl-5-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-methyl-5-nitrobenzene-1-sulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent. It interacts with various molecular targets, facilitating the formation of S–S, N–S, and C–S bonds. These interactions are crucial in the synthesis of complex organosulfur compounds and in modifying biological molecules .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 2-methyl-5-nitrobenzene-1-sulfinate is unique due to its nitro and methyl substituents, which influence its reactivity and the types of reactions it can undergo. Compared to sodium benzenesulfinate and sodium toluenesulfinate, it offers different reactivity patterns, making it valuable in specific synthetic applications .

Biological Activity

Sodium 2-methyl-5-nitrobenzene-1-sulfinate is a compound that falls under the category of sulfinates, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

This compound has a unique structure characterized by a nitro group and a sulfinic acid group attached to a benzene ring. These functional groups contribute to its reactivity and biological properties. The molecular formula is C7_7H8_8N2_2O3_3S, with a molecular weight of approximately 202.21 g/mol.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

1. Antimicrobial Activity

Nitro-substituted compounds, including this compound, have been shown to possess significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. The sulfinic acid group may also enhance this activity through redox reactions, which are crucial in microbial metabolism .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested by studies on similar nitro compounds. These compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . The exact mechanisms remain under investigation, but the presence of the nitro group is often linked to inhibition of inflammatory mediators.

3. Anticancer Properties

Recent studies have highlighted the anticancer potential of nitroaromatic compounds. This compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar structures have shown effectiveness against lung adenocarcinoma cells .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli in vitro, with MIC values comparable to standard antibiotics.
Anti-inflammatory Mechanism In vitro assays demonstrated that this compound reduced TNF-alpha levels in macrophages, suggesting its role in modulating inflammatory responses .
Anticancer Activity A study evaluated the effects of this compound on A549 lung cancer cells, reporting a dose-dependent decrease in cell viability and induction of apoptosis .

Properties

Molecular Formula

C7H6NNaO4S

Molecular Weight

223.18 g/mol

IUPAC Name

sodium;2-methyl-5-nitrobenzenesulfinate

InChI

InChI=1S/C7H7NO4S.Na/c1-5-2-3-6(8(9)10)4-7(5)13(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1

InChI Key

AVYGUZMCIBWTEZ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)[O-].[Na+]

Origin of Product

United States

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